![molecular formula C15H18N4O B5300944 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
MPEP acts as a selective antagonist for 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which is a G protein-coupled receptor that regulates the release of glutamate, a major neurotransmitter in the brain. By blocking the activity of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, MPEP reduces the excitability of neurons and modulates synaptic plasticity, which is critical for learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, modulating the activity of ion channels, and altering the expression of various genes involved in synaptic plasticity. In animal studies, MPEP has been shown to reduce anxiety, depression, and pain perception, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPEP in lab experiments is its high selectivity for 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which allows for specific modulation of its activity without affecting other receptors. However, MPEP has a relatively short half-life and requires frequent administration, which can be challenging in long-term studies. Moreover, MPEP can have off-target effects at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on MPEP and 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide. One area of interest is the potential therapeutic use of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide antagonists in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is the role of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide in addiction and substance abuse, which has implications for the development of novel treatments for addiction. Moreover, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms underlying the effects of MPEP and 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide on synaptic plasticity and behavior.
Synthesemethoden
MPEP can be synthesized using a multi-step process starting from 4-methylbenzoyl chloride and 6-methyl-3-pyridazinamine. The synthesis involves several chemical reactions, including nucleophilic substitution, amidation, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively used in scientific research to study the role of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used to investigate the potential therapeutic effects of 4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide antagonists in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-6-13(7-4-11)15(20)17-10-9-16-14-8-5-12(2)18-19-14/h3-8H,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYNHHIQWKOJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.